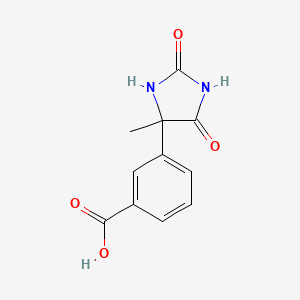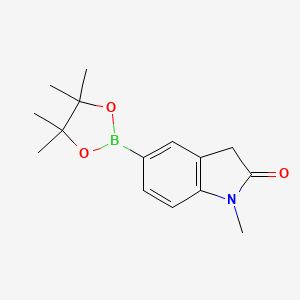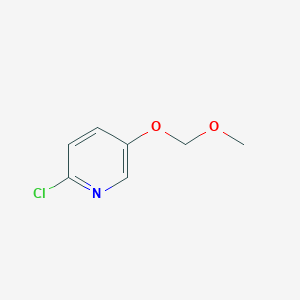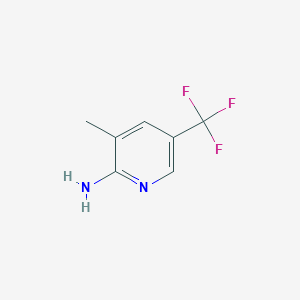![molecular formula C10H20N2 B1427442 4-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933689-94-2](/img/structure/B1427442.png)
4-Methyl-1,4-diazaspiro[5.5]undecane
Descripción general
Descripción
4-Methyl-1,4-diazaspiro[5.5]undecane is a chemical compound . It contains a total of 48 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 sulfonamide .
Synthesis Analysis
The synthesis of 1,4-diazaspiro[5.5]undecane and its analogues has been described in a patent application . The process involves preparing these compounds for use in the creation of certain pharmaceutical compounds, particularly for the treatment of disorders involving abnormal cellular proliferation .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,4-diazaspiro[5.5]undecane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 48 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,4-diazaspiro[5.5]undecane, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found in chemical databases .Aplicaciones Científicas De Investigación
Application 1: Synthesis and Stereochemistry of New Spiro[5.5]undecane Derivatives
- Summary of the Application: This research focuses on the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles .
- Methods of Application: The research involves the synthesis of spiro[5.5]undecane derivatives with similar (bis 1,3-oxathiane spiranes) or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .
- Results or Outcomes: The study revealed intriguing conformational and configurational aspects of spiro compounds with saturated six-membered rings .
Application 2: Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane Derivatives
- Summary of the Application: This research reports the inhibitory activity of newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives against dengue virus type 2 (DENV2) .
- Methods of Application: The research involves the design and synthesis of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives .
- Results or Outcomes: Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2 in a cell-based assay .
Application 3: Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane Derivatives
- Summary of the Application: This research reports the inhibitory activity of newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives against dengue virus type 2 (DENV2) .
- Methods of Application: The research involves the design and synthesis of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives .
- Results or Outcomes: Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2 in a cell-based assay .
Application 4: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ
- Summary of the Application: This research focuses on the study of 3,9-diazaspiro[5.5]undecane-based compounds as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
- Methods of Application: The research involves the design and synthesis of 3,9-diazaspiro[5.5]undecane-based compounds .
- Results or Outcomes: The study found that these compounds show low cellular membrane permeability .
Application 5: Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane Derivatives
- Summary of the Application: This research reports the inhibitory activity of newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives against dengue virus type 2 (DENV2) .
- Methods of Application: The research involves the design and synthesis of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives .
- Results or Outcomes: Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2 in a cell-based assay .
Application 6: Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ
- Summary of the Application: This research focuses on the study of 3,9-diazaspiro[5.5]undecane-based compounds as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
- Methods of Application: The research involves the design and synthesis of 3,9-diazaspiro[5.5]undecane-based compounds .
- Results or Outcomes: The study found that these compounds show low cellular membrane permeability .
Direcciones Futuras
The future directions of research on 4-Methyl-1,4-diazaspiro[5.5]undecane could involve further exploration of its potential applications in the treatment of diseases, given the antiviral activity observed in related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .
Propiedades
IUPAC Name |
4-methyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-10(9-12)5-3-2-4-6-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBTTDXFABNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4-diazaspiro[5.5]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



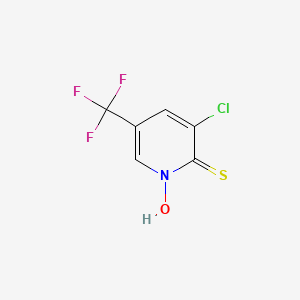
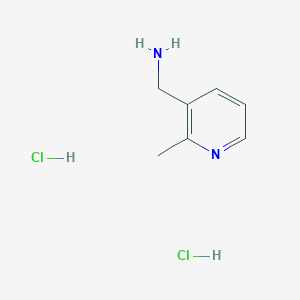
![[(4-Methoxy-3-thienyl)methyl]amine](/img/structure/B1427362.png)
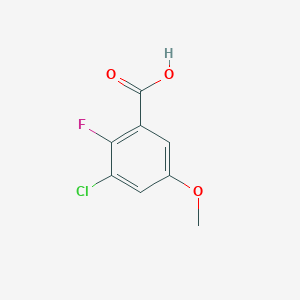
![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
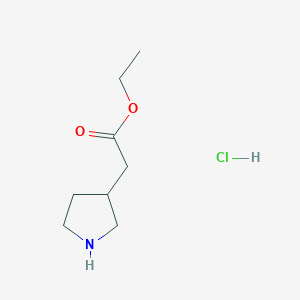
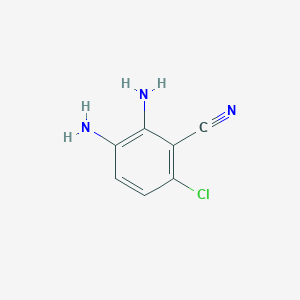
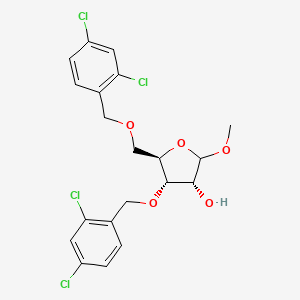
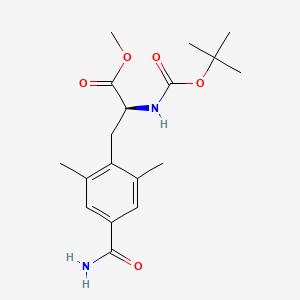
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
